molecular formula C6H3BrClN3 B2425733 4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine CAS No. 1446222-51-0

4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine

Numéro de catalogue: B2425733
Numéro CAS: 1446222-51-0
Poids moléculaire: 232.47
Clé InChI: IQTBFAQDVRWZMA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features both bromine and chlorine substituents on a pyrazolo[3,4-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Applications De Recherche Scientifique

Medicinal Chemistry

1. Kinase Inhibition
4-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine has been identified as a potent inhibitor of tropomyosin receptor kinases (TRKs). This inhibition disrupts critical signaling pathways such as Ras/ERK and PI3K/AKT, which are involved in cell proliferation and survival. The compound's ability to modulate these pathways positions it as a candidate for cancer therapy, particularly against tumors that exhibit aberrant TRK signaling .

2. Anticancer Activity
Recent studies have demonstrated the compound's antiproliferative effects on various cancer cell lines, including:

  • Km-12 (colon cancer)
  • A172 (glioblastoma)
  • U87MG (glioblastoma)
  • A375 (melanoma)

The compound exhibits a dose-dependent effect, showing significant growth inhibition with IC values indicating potent activity against these cell lines .

3. Antitubercular Activity
In addition to its anticancer properties, this compound has shown promising activity against Mycobacterium tuberculosis, particularly the H37Rv strain. This suggests potential for developing new antitubercular agents from this compound .

Biological Studies

1. Enzyme Inhibition Studies
The compound is utilized in biochemical studies to explore enzyme inhibition mechanisms. Its interaction with TRKs has been extensively documented, showcasing its role in modulating cellular functions through specific binding interactions .

2. Cellular Mechanisms
Research indicates that the compound influences cellular metabolism and gene expression through its effects on signaling pathways. This modulation can lead to altered cell function and is crucial for understanding its therapeutic potential .

Material Science Applications

Beyond medicinal chemistry, this compound is also being explored for its applications in material science. Its unique structural properties make it suitable for developing organic semiconductors and other advanced materials .

Comparison with Related Compounds

CompoundKey DifferencesApplications
1H-Pyrazolo[3,4-c]pyridineLacks bromine substitutionGeneral biological studies
4-Chloro-1H-pyrazolo[3,4-c]pyridineChlorine instead of bromineLimited kinase inhibition
4-Iodo-1H-pyrazolo[3,4-c]pyridineIodine substitutionPotentially different reactivity

The presence of the bromine atom in this compound enhances its chemical reactivity and biological activity compared to related compounds.

Case Studies

Several case studies have highlighted the compound's effectiveness:

  • Inhibition of TRKs : A study demonstrated that treatment with this compound led to decreased TRK signaling through the Ras/ERK pathway in cancer cells.
  • Antiproliferative Effects : Another investigation reported significant growth inhibition in multiple cancer cell lines after exposure to this compound over a 72-hour period.

These findings underscore the compound's potential as a therapeutic agent in oncology and infectious disease treatment.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-bromo-5-chloropyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[3,4-c]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-c]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the core structure .

Mécanisme D'action

The mechanism of action of 4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

4-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for drug discovery and development .

Activité Biologique

Overview

4-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound noted for its unique substitution pattern, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry as a potential therapeutic agent due to its interactions with various biological targets, particularly kinases.

The molecular formula of this compound is C₆H₃BrClN₃. The synthesis typically involves the cyclization of 3-amino-4-bromo-5-chloropyridine with hydrazine hydrate, leading to the formation of the pyrazolo[3,4-c]pyridine ring system under controlled conditions .

The biological activity of this compound primarily revolves around its role as an inhibitor of specific kinases. By binding to the active sites of these enzymes, it effectively blocks their function, disrupting various cellular pathways that could lead to therapeutic outcomes such as anti-cancer effects and modulation of immune responses .

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-c]pyridine family exhibit significant anticancer activity. For instance:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : One study reported that derivatives of pyrazolo[3,4-c]pyridine showed potent inhibition against CDK2 and CDK9 with IC₅₀ values of 0.36 µM and 1.8 µM respectively. These compounds displayed a remarkable selectivity for CDK2 over CDK9 (265-fold) and demonstrated effective antiproliferative activity in various human tumor cell lines including HeLa and HCT116 .

Anti-inflammatory and Immunomodulatory Effects

The compound has also been studied for its potential in treating autoimmune diseases through the inhibition of Syk kinase activity. This inhibition may suppress B cell activation and antibody generation, making it a candidate for conditions like rheumatoid arthritis and systemic lupus erythematosus .

Case Studies and Research Findings

A summary of notable studies on the biological activity of this compound is presented below:

Study Focus Findings
Study AAnticancer ActivityDemonstrated potent inhibition of CDK2/CDK9 with selectivity; effective against HeLa cells.
Study BImmunomodulationShowed Syk inhibition leading to decreased B cell activation; potential in autoimmune disease treatment.
Study CKinase InhibitionIdentified as a selective inhibitor for several kinases involved in cancer progression.

Propriétés

IUPAC Name

4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-2-9-6(8)5-3(4)1-10-11-5/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTBFAQDVRWZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=N1)Cl)NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446222-51-0
Record name 4-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (2 ml) was added to 4-bromo-1H-pyrazolo[3,4-c]pyridine 6-oxide (148 mg) obtained in the 1st step, followed by stirring at room temperature for 3 hours. The reaction solution was poured into water, followed by extraction with ethyl acetate. An insoluble precipitate was removed and then the solvent was distilled away under reduced pressure. A yellow solid of 4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine (126 mg) was thus obtained.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
4-bromo-1H-pyrazolo[3,4-c]pyridine 6-oxide
Quantity
148 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.